N-(5-chloro-2-methylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a chlorinated phenyl ring, a cyano group, and a dihydropyridinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-methylphenylamine, cyanoacetic acid derivatives, and other reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorinated phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(5-CHLORO-2-METHYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-CHLORO-2-METHYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE include other acetamides and dihydropyridinone derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets N-(5-CHLORO-2-METHYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE apart is its unique combination of functional groups and structural motifs. This uniqueness may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under various conditions.
Properties
Molecular Formula |
C18H18ClN3O3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-11-4-5-14(19)7-16(11)21-17(23)9-22-12(2)6-13(10-25-3)15(8-20)18(22)24/h4-7H,9-10H2,1-3H3,(H,21,23) |
InChI Key |
DOCUIIMVESPBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=C(C2=O)C#N)COC)C |
Origin of Product |
United States |
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